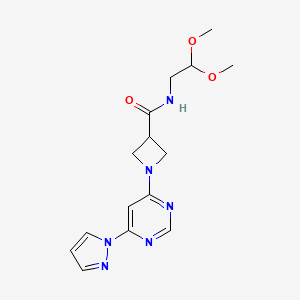

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

Pyrimidine Ring Construction: The pyrimidine ring can be formed via condensation reactions between appropriate amidines and β-dicarbonyl compounds.

Azetidine Ring Formation: The azetidine ring is often synthesized through cyclization reactions involving β-amino alcohols and suitable electrophiles.

Final Coupling: The final step involves coupling the pyrazole-pyrimidine intermediate with the azetidine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, introducing new substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, HOBt for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Several studies have explored the anticancer properties of compounds containing pyrazole and pyrimidine derivatives. For instance, derivatives similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide have shown significant inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the modulation of specific enzyme activities or receptor interactions that lead to apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The incorporation of the pyrazole moiety is particularly noted for enhancing antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds disrupt microbial cell membranes, leading to cell death .

Anti-inflammatory Effects

There is a growing body of evidence supporting the anti-inflammatory properties of pyrazole and pyrimidine derivatives. Compounds like this compound may inhibit key inflammatory mediators such as prostaglandins and cytokines. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole-pyrimidine derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects. The study highlighted the role of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of azetidine-based compounds, including those derived from pyrazole and pyrimidine frameworks. The study employed disc diffusion methods to assess antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed significant zones of inhibition, indicating strong antibacterial activity .

Case Study 3: Anti-inflammatory Mechanism

Research published in the Egyptian Journal of Chemistry explored the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. The study found that these compounds inhibited carrageenan-induced edema in animal models, demonstrating their efficacy as anti-inflammatory agents. The findings suggest that structural features contribute to their pharmacological profile .

Mécanisme D'action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-hydroxyethyl)azetidine-3-carboxamide

- 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)pyrrolidine-3-carboxamide

Uniqueness

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and biological activities

Activité Biologique

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including enzyme inhibition, receptor affinity, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C21H24N6O2

- Molecular Weight : 396.46 g/mol

- SMILES : CC(C)N(C(=O)C1=C(N=CN=C1)C(=N)C=N1)C(C)C

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been tested against various targets:

These results suggest that the compound may play a role in modulating neurotransmission and cardiac activity through its interactions with these receptors.

Pharmacological Implications

The biological activities of pyrazole derivatives, including this compound, have been linked to various pharmacological effects:

- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth, particularly in cancer models. The structure-activity relationship studies indicate that modifications to the pyrazole ring can enhance antitumor efficacy .

- Anti-inflammatory Properties : Compounds containing the pyrazole moiety are often explored for their anti-inflammatory effects. Research has demonstrated that they can reduce inflammatory markers in various models .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of a related pyrazole derivative in human glioma xenograft models. The compound demonstrated significant tumor growth inhibition compared to control groups, indicating potential for therapeutic use in oncology .

Case Study 2: Cardiovascular Effects

In vitro studies have shown that compounds similar to this compound can influence cardiac ion channels, suggesting a role in managing cardiovascular diseases. Further investigations are needed to elucidate the specific mechanisms involved .

Propriétés

IUPAC Name |

N-(2,2-dimethoxyethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O3/c1-23-14(24-2)7-16-15(22)11-8-20(9-11)12-6-13(18-10-17-12)21-5-3-4-19-21/h3-6,10-11,14H,7-9H2,1-2H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSOZHFNVYOFEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1CN(C1)C2=NC=NC(=C2)N3C=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.